Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoic acid.
Reduction: Ethyl3-(3-chloro-4-ethoxyphenyl)-3-hydroxypropanoate.
Substitution: Products depend on the nucleophile used, such as 3-(3-methoxy-4-ethoxyphenyl)-3-oxopropanoate when using sodium methoxide.
Scientific Research Applications
Ethyl3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate can be compared with similar compounds such as:
3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoic acid: Similar structure but lacks the ethyl ester group.
Ethyl3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl3-(4-ethoxyphenyl)-3-oxopropanoate: Lacks the chloro substitution on the phenyl ring.
The uniqueness of Ethyl3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClO4 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12-6-5-9(7-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
CPIHBNKWFHKXSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC(=O)OCC)Cl |
Origin of Product |
United States |
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